2-benzoyl-N-(2-pyridinyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-benzoyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14N2O2/c22-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)19(23)21-17-12-6-7-13-20-17/h1-13H,(H,20,21,23) |
InChI Key |
LNLKKNMEMADHBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Advanced Structural Characterization of 2 Benzoyl N 2 Pyridinyl Benzamide Systems
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique that has been employed to elucidate the precise three-dimensional structure of 2-benzoyl-N-(2-pyridinyl)benzamide systems at the atomic level. These studies provide definitive data on molecular shape, bond parameters, and packing in the solid state.
Determination of Molecular Conformation and Geometry in Benzoyl-N-(2-pyridinyl)benzamide
The core structure of this compound, which contains a central (O=C)₂NR imide core where R is a 2-pyridyl group, consistently adopts a distinct open and twisted geometry. dcu.ie This non-planar conformation is often described as being shaped like a propeller. researchgate.net Steric hindrance between the two bulky benzoyl groups and the pyridinyl ring prevents a planar arrangement, forcing the aromatic rings to orient themselves at significant dihedral angles relative to one another.
Studies on various substituted analogues, including those with fluoro, chloro, methyl, and ferrocenyl groups, confirm this twisted molecular structure. nih.govnih.gov For instance, the analysis of six different chloro- and methyl-substituted isomeric N-(benzoyl)-N-(2-pyridyl)benzamides revealed that the molecules generally adopt open, transoid conformations of the benzoyl groups relative to the central C-N bonds. researchgate.net
In some cases, crystallization can capture slightly different conformations within the same crystal lattice. The crystal structure of 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide, for example, contains two independent molecules in the asymmetric unit which differ slightly in their conformations due to crystal packing forces. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed analysis of crystallographic data allows for precise measurement of the geometric parameters within the molecule. The bond lengths and angles are generally within expected ranges, but subtle variations can arise from substitution patterns and crystal packing effects. nih.gov
The structure of 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide provides a well-documented example of these parameters. nih.gov The crystal structure was resolved with two independent molecules, A and B, in the asymmetric unit, which exhibit minor but notable differences in their bond angles and lengths around the central tertiary nitrogen atom. nih.gov These differences are attributed to the distinct packing environments and orientational differences of the benzoyl groups. nih.gov
Selected Bond Lengths for 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide (Å) nih.gov Data sourced from a study on a di-fluorinated derivative.
| Bond | Molecule A Length (Å) | Molecule B Length (Å) |
|---|---|---|
| N1—C1 | 1.414 (3) | 1.419 (3) |
| N1—C2 | 1.422 (3) | 1.399 (3) |
| N1—C21 | 1.439 (3) | 1.444 (3) |
| C1=O1 | 1.213 (3) | 1.213 (3) |
| C2=O2 | 1.215 (3) | 1.215 (3) |
Selected Bond Angles for 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide (°) nih.gov Data sourced from a study on a di-fluorinated derivative.
| Angle | Molecule A Angle (°) | Molecule B Angle (°) |
|---|---|---|
| C1—N1—C2 | 121.35 (18) | 121.40 (18) |
| C1—N1—C21 | 118.44 (16) | 116.97 (16) |
| C2—N1—C21 | 117.10 (17) | 120.51 (17) |
The dihedral angles between the aromatic rings are significant, underscoring the molecule's propeller-like shape. In one related tertiary imide, N-benzoyl-N-(2-pyridylcarbonyl)benzamide, the two benzoyl rings are twisted relative to each other by an average dihedral angle of 78.45 (6)°. researchgate.net
Intra- and Intermolecular Interactions
The twisted, propeller-like geometry and the presence of multiple aromatic rings and carbonyl groups create a rich landscape for various non-covalent interactions that govern the molecule's crystal packing and aggregation.
Characterization of Hydrogen Bonding Networks within this compound Structures
A key structural feature of 2-(dibenzoylamino)pyridine systems is the tertiary imide nitrogen atom. As this nitrogen is not bonded to a hydrogen atom, these molecules are incapable of forming classical N-H···O or N-H···N hydrogen bonds, which are common motifs in secondary amides. nih.govnih.govnih.gov
Despite the absence of strong hydrogen bond donors, the crystal structures are stabilized by networks of weak intermolecular C-H···O hydrogen bonds. nih.gov In these interactions, aromatic C-H groups act as weak donors to the carbonyl oxygen atoms. For example, in the crystal structure of 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, an unusual interaction where two phenyl C-H groups interact with a single carbonyl oxygen (C24—H24/C25—H25)···O2=C2 is observed, linking molecules together. nih.gov Similarly, in N-benzoyl-N-(2-pyridylcarbonyl)benzamide, molecules related by a center of symmetry are linked by C-H···O hydrogen bonds to form dimers. researchgate.net
Identification and Analysis of Other Non-Covalent Interactions, including C-H...π
In addition to C-H···O bonds, C-H···π interactions play a significant role in the solid-state architecture of these compounds. These interactions involve a C-H bond pointing towards the electron-rich face of an aromatic ring. Such contacts have been identified in the crystal structures of several derivatives. nih.govnih.gov
The crystal packing of N-benzoyl-N-(2-pyridylcarbonyl)benzamide features chains linked by C-H···π interactions. researchgate.net A particularly noteworthy example is found in 2-ferrocenyl-N-(2-ferrocenylbenzoyl)-N-(4-methyl-2-pyridyl)benzamide, which exhibits a short intramolecular C-H···π interaction between an ortho-hydrogen on a benzene (B151609) ring and the centroid of a ferrocenyl ring on the opposite side of the molecule. nih.gov This interaction contributes to stabilizing the molecule's twisted conformation. nih.gov
Studies on Molecular Aggregation Phenomena in Isomeric Benzoyl-N-(2-pyridinyl)benzamides
The substitution pattern on the benzoyl rings has a profound effect on the molecular aggregation in the solid state. A study of six isomeric N-(benzoyl)-N-(2-pyridyl)benzamides, substituted with chloro or methyl groups at the ortho-, meta-, or para-positions, highlights this phenomenon. researchgate.net While most of these acyclic imides adopt open transoid conformations, the specific nature and position of the substituent influence the packing arrangement through a variety of weak interactions, including C-H···O, C-H···N, C-H···π, and halogen-based interactions. researchgate.net For instance, the crystal structure of 2-chloro-N-(2-chlorobenzoyl)-N-(2-pyridyl)benzamide is primarily stabilized by C–H···N and C–H···O interactions, whereas its methylated analogue also features C–H···π interactions. These subtle differences in weak intermolecular forces lead to distinct crystal packing motifs among the isomers. researchgate.net
Supramolecular Assembly Principles and Molecular Recognition Features of Benzoyl-N-(2-pyridinyl)benzamide Derivatives
The fields of supramolecular chemistry and crystal engineering rely on the predictable and controlled assembly of molecular units into larger, ordered architectures. In the context of N-benzoyl-N-(2-pyridinyl)benzamide derivatives, the formation of these supramolecular structures is governed by a variety of specific and directional non-covalent interactions. The amide functionality, in conjunction with the aromatic pyridine (B92270) and benzoyl rings, provides a rich landscape of hydrogen bond donors and acceptors, as well as π-systems, which act as fundamental synthons for molecular recognition and self-assembly. nih.gov
Key Intermolecular Interactions and Supramolecular Motifs:
Research on compounds structurally related to this compound reveals several recurring interaction patterns that are central to their supramolecular assembly.
Hydrogen Bonding: Hydrogen bonds are paramount in directing the assembly of these molecules. In the crystal structure of N-benzoyl-N-(2-pyridylcarbonyl)benzamide, molecules are linked by C—H⋯O hydrogen bonds to form centrosymmetric dimers. researchgate.net These dimers then serve as building blocks, further connected by additional C—H⋯O bonds to form chains. researchgate.net In other derivatives, such as 2-iodo-N-(6-methyl-2-pyridyl)benzamide, pairs of intermolecular N—H⋯N hydrogen bonds are the dominant feature, linking molecules into robust dimeric structures characterized by an R²₂(8) ring motif. nih.gov The presence of fluorine in 2-fluoro-N-(2-fluoro-benzoyl)-N-(2-pyridyl)benzamide also facilitates C—H⋯O interactions that contribute to the crystal packing. nih.gov In some related structures, strong intramolecular hydrogen bonds, for instance between an amide N-H group and a carbonyl oxygen, can pre-organize the molecule's conformation, influencing how it interacts with its neighbors. researchgate.net
π-Interactions: Aromatic rings are a defining feature of this class of compounds, making π-interactions a crucial element of their assembly. C—H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are frequently observed. These interactions help to stabilize the crystal packing in derivatives like N-benzoyl-N-(2-pyridylcarbonyl)benzamide and 2-fluoro-N-(2-fluoro-benzoyl)-N-(2-pyridyl)benzamide. researchgate.netnih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules play a significant role in the solid-state structure of related systems, often leading to layered or zigzagging arrangements in the crystal lattice. akademisains.gov.my
The interplay of these non-covalent forces allows for the rational design of crystal structures, a concept central to crystal engineering. core.ac.uk By modifying the substituents on the aromatic rings, researchers can tune the strength and directionality of these interactions to control the resulting supramolecular architecture. The analysis of these weak interactions is therefore essential for understanding the relationship between molecular structure and material properties. researchgate.net
The following table summarizes the key non-covalent interactions and the resulting supramolecular motifs observed in the crystal structures of several benzoyl-N-(2-pyridinyl)benzamide derivatives and related compounds.
| Compound/Derivative Class | Dominant Intermolecular Interactions | Resulting Supramolecular Motif/Feature | Reference |
| N-Benzoyl-N-(2-pyridylcarbonyl)benzamide | C—H⋯O, C—H⋯π | Formation of centrosymmetric dimers; chains extending along the a-axis | researchgate.net |
| 2-Iodo-N-(6-methyl-2-pyridyl)benzamide | N—H⋯N, I⋯O, I⋯N, C—H⋯π | Dimer formation with R²₂(8) ring motifs; stabilization via halogen bonds | nih.gov |
| 2-Fluoro-N-(2-fluoro-benzoyl)-N-(2-pyridyl)benzamide | C—H⋯O, C—H⋯π(arene) | Stabilization of the packing of two independent molecules in the asymmetric unit | nih.gov |
| N-(2-Pyridyl)-N′-benzoylthiourea Analogs | N—H⋯S, N—H⋯O, π-π stacking | Dimer formation; intramolecular hydrogen bonding creating planar ring systems | akademisains.gov.myresearchgate.net |
Comprehensive Spectroscopic Elucidation of 2 Benzoyl N 2 Pyridinyl Benzamide
Vibrational Spectroscopy (FTIR)
Assignment of Characteristic Functional Group Frequencies
To be determined, a full FTIR spectrum would be necessary to identify and assign the vibrational frequencies for the key functional groups, including the N-H stretch, the amide and ketone C=O stretches, and various C-N and aromatic C-C stretching and bending modes. A data table would be constructed to list these experimental frequencies.
Spectroscopic Signatures of Intramolecular and Intermolecular Hydrogen Bonding Interactions
Analysis of the N-H and C=O stretching regions in the FTIR spectrum would be crucial to investigate the presence and nature of hydrogen bonding. Shifts in these band positions, often accompanied by broadening, would provide evidence for these non-covalent interactions which significantly influence the molecular conformation and crystal packing.
Electronic Absorption Spectroscopy (UV-Vis)
Analysis of Electronic Transitions (n→π, π→π)**
The UV-Vis absorption spectrum of 2-benzoyl-N-(2-pyridinyl)benzamide in a suitable solvent would reveal its electronic transitions. The low-energy n→π* transitions, typically originating from the lone pairs on the oxygen and nitrogen atoms, and the higher-energy π→π* transitions arising from the extensive conjugated system of the aromatic rings would be identified and their absorption maxima (λmax) tabulated.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
The ¹H and ¹³C NMR spectra are essential for confirming the molecular structure.
¹H NMR: The chemical shifts, integration values, and multiplicity of the signals would provide detailed information about the number and environment of the different protons in the molecule, including those on the phenyl and pyridyl rings and the amide N-H proton.
¹³C NMR: The spectrum would show distinct signals for each unique carbon atom, including the characteristic signals for the carbonyl carbons of the ketone and amide groups, as well as the carbons of the aromatic rings.
Without access to primary research that has synthesized and characterized this compound, the generation of a scientifically accurate and detailed spectroscopic analysis is not possible.
Proton Chemical Shift Analysis for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for confirming the presence and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to be complex, exhibiting signals corresponding to the protons on the two benzoyl rings and the pyridinyl ring, in addition to the amide proton.
The key signals would include:
Amide Proton (N-H): A single, broad signal is anticipated in the downfield region of the spectrum, typically between δ 9.0 and 11.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
Pyridinyl Protons: The four protons on the pyridine (B92270) ring will appear as distinct multiplets. The proton adjacent to the ring nitrogen (at the 6-position) is expected to be the most deshielded due to the inductive effect of the nitrogen, likely appearing as a doublet around δ 8.2-8.5 ppm. The other pyridinyl protons would resonate between δ 7.0 and 8.0 ppm.
Benzoyl Ring Protons: The molecule contains two distinct benzoyl groups, leading to a total of nine protons on these two rings. These would appear in the aromatic region (δ 7.2-8.0 ppm). The protons on the benzoyl group attached to the carbonyl function of the amide would show different chemical shifts from those on the benzoyl group attached to the main benzamide (B126) ring. Distinguishing these overlapping multiplets would necessitate two-dimensional NMR techniques.
The expected ¹H NMR chemical shifts are summarized in the table below, based on analyses of similar structures like N-(pyridin-2-yl)benzamide.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Amide (N-H) | 9.0 - 11.0 | Broad Singlet |
| Pyridinyl H6' | 8.2 - 8.5 | Doublet |
| Pyridinyl H3', H4', H5' | 7.0 - 8.0 | Multiplets |
| Benzoyl Rings (9H) | 7.2 - 8.0 | Multiplets |
Note: The table presents predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon Chemical Shift Analysis for Structural Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. For this compound, with an expected 19 unique carbon signals, this technique is essential for full structural elucidation.
Key expected signals include:
Carbonyl Carbons (C=O): Two distinct signals for the two carbonyl carbons are expected in the highly deshielded region of the spectrum, likely between δ 165 and 175 ppm. The ketone carbonyl would typically be at a slightly different shift than the amide carbonyl.
Pyridinyl Carbons: The five carbons of the pyridine ring would appear in the aromatic region. The carbon attached to the amide nitrogen (C2') would be significantly downfield, while the others would resonate at shifts typical for aromatic heterocycles.
Benzoyl Ring Carbons: The twelve carbons from the two benzoyl rings will produce a series of signals in the aromatic region (δ 120-140 ppm), including the quaternary carbons to which the carbonyl groups are attached.
A publication on the synthesis of N-(pyridin-2-yl)-benzamide confirmed its structure using ¹³C NMR, providing a basis for these predictions. mdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 170 |
| Ketone Carbonyl (C=O) | 170 - 175 |
| Pyridinyl C2' | 150 - 155 |
| Pyridinyl C4' | 135 - 140 |
| Pyridinyl C6' | 145 - 150 |
| Pyridinyl C3', C5' | 115 - 125 |
| Benzoyl Rings (12C) | 120 - 140 |
Note: This table contains predicted values for structural elucidation. Precise assignment would require advanced NMR experiments.
Application of Multi-dimensional NMR Techniques for Complex Benzoyl-N-(2-pyridinyl)benzamide Structures
Given the complexity and signal overlap anticipated in the ¹H and ¹³C NMR spectra of this compound, multi-dimensional NMR techniques would be crucial for unambiguous assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would be instrumental in assigning the protons within each aromatic ring system (the pyridinyl ring and the two separate benzoyl rings) by identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons directly to the carbons they are attached to. It would definitively pair the proton signals with their corresponding carbon signals, simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation technique is arguably the most powerful tool for this molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, the amide proton (N-H) would show a correlation to the amide carbonyl carbon and carbons on the pyridinyl and benzoyl rings, unequivocally establishing the core structure. Likewise, correlations from the benzoyl protons to the carbonyl carbons would confirm the connectivity of the entire molecule.
Studies on similarly complex N-substituted N-(pyridin-2-yl)benzamides have successfully employed a suite of NMR techniques, including gCOSY, for detailed structural elucidation of key intermediates and final products. acs.org
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a fundamental technique for confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound (molecular formula: C₁₉H₁₄N₂O₂), the expected monoisotopic mass is approximately 314.1055 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated value for C₁₉H₁₄N₂O₂.
Electron Ionization (EI) mass spectrometry would likely induce fragmentation. Expected key fragments would include:
Benzoyl cation ([C₆H₅CO]⁺): A prominent peak at m/z 105, resulting from the cleavage of the amide or ketone bond.
Phenyl cation ([C₆H₅]⁺): A peak at m/z 77, from the loss of CO from the benzoyl cation.
[M - C₆H₅CO]⁺ fragment: A peak corresponding to the loss of a benzoyl group.
Fragments from the N-(pyridin-2-yl)benzamide core: Based on the fragmentation of related structures.
Analysis of the related fragment, 2-benzoylpyridine, shows major peaks at m/z 183 (molecular ion), 155, and 105, supporting the predicted fragmentation pathway. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the empirical formula and assess the purity of a synthesized sample. For a pure sample of this compound, the experimentally determined percentages should align closely (typically within ±0.4%) with the calculated theoretical values.
The theoretical elemental composition for C₁₉H₁₄N₂O₂ is calculated as follows:
Molecular Weight: 314.33 g/mol
Carbon (C): (19 * 12.011 / 314.33) * 100% = 72.59%
Hydrogen (H): (14 * 1.008 / 314.33) * 100% = 4.49%
Nitrogen (N): (2 * 14.007 / 314.33) * 100% = 8.91%
Oxygen (O): (2 * 15.999 / 314.33) * 100% = 10.18%
The successful synthesis and purification of complex related structures, such as N-Benzoyl-N-(2-pyridylcarbonyl)benzamide, have been verified using elemental analysis, confirming its importance in the characterization workflow. researchgate.net
| Element | Theoretical Percentage (%) |
| Carbon | 72.59 |
| Hydrogen | 4.49 |
| Nitrogen | 8.91 |
| Oxygen | 10.18 |
Theoretical and Computational Chemistry Approaches for 2 Benzoyl N 2 Pyridinyl Benzamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 2-benzoyl-N-(2-pyridinyl)benzamide and related structures. By calculating the electron density of a molecule, DFT can predict a wide range of properties, from its three-dimensional shape to its chemical reactivity.
Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), have been employed to analyze the electronic structure of benzamide (B126) derivatives. researchgate.nettandfonline.com These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and electronic transitions. tandfonline.commdpi.comeurjchem.com For instance, a smaller energy gap suggests higher reactivity. tandfonline.commdpi.com
Analysis of the molecular orbitals reveals how electrons are distributed within the molecule. In derivatives of this compound, the delocalized π-electron systems of the aromatic rings play a significant role in their electronic properties. researchgate.net The distribution of these orbitals helps to identify the regions of the molecule that are most likely to participate in chemical reactions.
Elucidation of Reaction Pathways and Energy Profiles for Benzoyl-N-(2-pyridinyl)benzamide Formation and Transformation
Computational methods have been instrumental in mapping the reaction pathways for the synthesis and transformation of benzoyl-N-(2-pyridinyl)benzamide and its analogs. DFT calculations can model the entire course of a reaction, identifying transition states and intermediates, and calculating the energy barriers associated with each step. pitt.edu
For example, studies have investigated the reaction of 2-aminopyridine (B139424) with benzoyl chloride, a common route to form N-(2-pyridinyl)benzamide. dcu.ie Theoretical models can predict the most favorable conditions for these reactions and explain the formation of byproducts. dcu.ieresearchgate.net Furthermore, the decomposition of related compounds like benzoylthioureas to form benzamides has been mechanistically studied using DFT, providing a detailed understanding of the bond-breaking and bond-forming processes. researchgate.netresearchgate.net These computational insights are invaluable for optimizing reaction conditions to improve yields and selectivity.
Electrostatic Potential and Electron Density Mapping for Reactivity Prediction
The electrostatic potential (ESP) and electron density maps are powerful visualization tools derived from DFT calculations that predict a molecule's reactive behavior. nih.govsemanticscholar.org The ESP map illustrates the charge distribution on the molecular surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites). mdpi.comnih.govsemanticscholar.org
For benzamide derivatives, the oxygen atoms of the carbonyl groups typically appear as strong nucleophilic sites, while the hydrogen atoms of the amide group and aromatic rings can be electrophilic. nih.govsemanticscholar.org This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which plays a key role in the crystal packing and biological activity of these compounds. nih.gov By analyzing these maps, chemists can predict how a molecule will interact with other reagents or biological targets. nih.govmdpi.com
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of this compound and its isomers, exploring their conformational flexibility and interactions with biological systems.
Conformational Space Exploration of this compound Isomers
The this compound molecule possesses considerable conformational flexibility due to the rotation around several single bonds. Molecular modeling techniques are used to explore the potential energy surface of these molecules and identify stable conformations (isomers). dcu.ie Studies have shown that these molecules can adopt various twisted geometries around the central imide core. dcu.ie
Understanding the conformational preferences is crucial as different isomers can exhibit distinct physical and biological properties. Computational methods can predict the relative energies of different conformers, helping to explain the observed structures in the solid state and in solution. semanticscholar.org
Molecular Docking Studies of Benzoyl-N-(2-pyridinyl)benzamide Derivatives with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. tjnpr.orgbohrium.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would model the compound's interaction with a potential biological target, such as the active site of an HDAC or kinase enzyme, providing insights into the stability and dynamics of the ligand-receptor complex. nih.gov
The simulation process typically begins with a docked pose of the ligand in the protein's binding site. This complex is then placed in a simulated physiological environment, including water molecules and ions, and the system's trajectory is calculated over a set period, often on the nanosecond scale. mdpi.com
Detailed research findings from these simulations would focus on several key metrics to evaluate the stability of the binding:
Root Mean Square Deviation (RMSD): This metric is calculated for the protein and ligand to monitor conformational changes. A stable, converging RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the target's active site. nih.govmdpi.com Fluctuations might indicate instability or shifts in binding.
Root Mean Square Fluctuation (RMSF): This analysis is performed on a per-residue basis for the protein. It helps identify which amino acid residues are flexible and which are rigid upon ligand binding. Significant fluctuations in active site residues could indicate an induced-fit mechanism, while high flexibility in surrounding loops might be a characteristic of the protein itself. nih.govmdpi.com
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between this compound and the protein are monitored throughout the simulation. The pyridinyl nitrogen, amide oxygen, and benzoyl oxygen are all potential hydrogen bond acceptors or donors that can form stable interactions with key residues in a target's active site, anchoring the compound in place. nih.gov
The table below explains the key parameters analyzed in a typical MD simulation to assess ligand-target stability.
| Parameter | Description | Significance for Ligand-Target Interaction |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure over time. | A low, stable RMSD value indicates the complex is in equilibrium and the ligand's binding pose is stable. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible and rigid regions of the protein, identifying which parts of the binding pocket are most affected by the ligand. |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein calculated at each time step. | A consistent, high number of hydrogen bonds suggests strong, specific interactions that contribute to binding affinity. |
| SASA (Solvent Accessible Surface Area) | The surface area of the protein-ligand complex that is accessible to the solvent. | Changes in SASA can indicate conformational changes, such as the protein tightening around the ligand. nih.govmdpi.com |
Binding Energy Calculations (e.g., MM-GBSA)
Following a molecular dynamics simulation, binding free energy calculations are performed to quantify the affinity of this compound for its target. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used technique for this purpose. nih.govnih.gov It provides an estimate of the binding free energy (ΔG_bind) by combining molecular mechanics energy terms with continuum solvation models. nih.gov
The total binding free energy is decomposed into several components, allowing for a detailed understanding of the forces driving the interaction.
Van der Waals Energy (ΔE_vdW): Represents the short-range attractive and repulsive forces (e.g., London dispersion forces) between the ligand and the protein. This term is crucial for how well the ligand fits into the shape of the binding pocket.
Electrostatic Energy (ΔE_elec): This component accounts for the electrostatic interactions, including hydrogen bonds and salt bridges, between the charged or polar groups on the ligand and the protein.
Solvation Free Energy (ΔG_solv): This term represents the energy cost of desolvating the ligand and the protein's binding site so they can interact. It is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area). nih.gov
For related pyridine (B92270) and benzamide derivatives targeting kinases, the van der Waals and electrostatic interactions were found to be the most significant favorable contributors to the total binding energy. nih.govresearchgate.net A negative total binding energy (ΔG_bind) indicates a favorable binding interaction.
The table below details the components of the MM-GBSA binding free energy calculation.
| Energy Component | Description | Contribution to Binding |
| ΔE_vdW (van der Waals) | Energy from non-bonded van der Waals interactions. | Favorable (negative) for ligands with good shape complementarity to the binding site. |
| ΔE_elec (Electrostatic) | Energy from electrostatic and charge-charge interactions. | Favorable (negative) for ligands that form strong hydrogen bonds and ionic interactions. |
| ΔG_polar (Polar Solvation) | The energy cost to desolvate polar groups upon binding. | Unfavorable (positive), as it opposes binding. |
| ΔG_nonpolar (Non-Polar Solvation) | The energy gain from burying non-polar surfaces away from water. | Favorable (negative), driven by the hydrophobic effect. |
| ΔG_bind (Total Binding Free Energy) | The sum of all energy components (ΔE_vdW + ΔE_elec + ΔG_solv). | A more negative value indicates a higher predicted binding affinity. |
By analyzing these energy terms, researchers can understand the specific chemical features of this compound that are most important for its binding affinity, guiding future efforts in drug design and optimization.
Coordination Chemistry of 2 Benzoyl N 2 Pyridinyl Benzamide Ligands
Chelation and Ligand Properties of Benzoyl-N-(2-pyridinyl)benzamide Derivatives
The chelating behavior of 2-benzoyl-N-(2-pyridinyl)benzamide and its analogues is dictated by the spatial arrangement of their donor atoms and the conformational flexibility of the molecular framework. These ligands can adopt various conformations to accommodate the geometric preferences of different metal centers.
The primary donor atoms in this compound are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. However, derivatives of this compound can be synthesized to include other donor atoms like sulfur, expanding their coordination possibilities.
Nitrogen: The pyridinyl nitrogen is a common coordination site, readily forming bonds with transition metals. The amide nitrogen can also participate in coordination, particularly after deprotonation. researchgate.net
Oxygen: The carbonyl oxygen atom is another key donor site, often coordinating alongside the pyridinyl nitrogen to form a stable chelate ring.
Sulfur: In thiourea (B124793) derivatives of benzoyl-N-(2-pyridinyl)benzamide, the thione sulfur atom introduces an additional coordination site. researchgate.netanalis.com.my Intramolecular hydrogen bonding often occurs between the N'H group and the pyridyl nitrogen, while intermolecular hydrogen bonding can involve the thione sulfur. researchgate.net Studies on N-(pyridine-2-ylcarbamothioyl)benzamide derivatives have shown that these ligands can coordinate to metal ions like copper(II). rsc.org
The interplay of these donor atoms allows for the formation of complexes with varying coordination numbers and geometries. The specific donor atoms involved in chelation can be influenced by factors such as the solvent, the nature of the metal ion, and the presence of substituents on the ligand backbone.
The basic this compound structure can be extended to create polydentate ligands capable of forming more complex coordination architectures. By incorporating additional coordinating moieties, ligands with tridentate or even higher denticities can be designed.
For instance, thiosemicarbazone derivatives of pyridyl benzoyl compounds can act as multidentate ligands, coordinating through the pyridyl nitrogen, carbonyl oxygen, thione sulfur, and imine nitrogen. ekb.eg This flexibility in coordination allows for the formation of various geometric shapes around the central metal ion. ekb.eg The design of such polydentate ligands is crucial for creating one-, two-, or three-dimensional coordination polymers with interesting structural and functional properties.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using a variety of spectroscopic and crystallographic techniques.
Copper(II) is a frequently studied transition metal ion in the context of this compound coordination chemistry. The reaction of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives with copper(II) chloride can lead to the formation of new N-(2H- researchgate.netresearchgate.netthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives through an oxidative cyclization process. rsc.orgnih.gov These new ligands then coordinate to the copper(II) ion. rsc.orgnih.gov
In one study, the coordination of three such derivative ligands with copper(II) ions resulted in the formation of three new complexes: dichlorobis(N-(2H- researchgate.netresearchgate.netthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide)copper(II) and its methylated analogues. rsc.orgnih.gov Similarly, the reaction of N-benzoyl-N′-(2-pyridyl)thiourea with an excess of copper(II) chloride can yield a chloride-bridged one-dimensional Cu(II) coordination polymer. researchgate.net
The synthesis of copper(II) complexes with hydrazone derivatives of N-(2-benzoylphenyl)benzamide has also been reported, leading to compounds with distorted square pyramidal geometry around the copper(II) center. nih.gov
For example, the crystal structures of copper(II) complexes with N-(2H- researchgate.netresearchgate.netthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives have been determined, revealing a stable planar geometry around the central copper(II) ion, which is coordinated by two monodentate ligands and two chloride anions. rsc.orgnih.gov The structural data for one such complex, dichlorobis(N-(2H- researchgate.netresearchgate.netthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide)copper(II), is presented in the table below.
In another instance, the X-ray diffraction study of a copper(II) complex with a hydrazone derivative of N-(2-benzoylphenyl)benzamide, [Cu(L1)(phen)]·CH2Cl2, revealed a distorted square pyramidal geometry. nih.gov The crystal data for this complex is also summarized in the table below.
Interactive Data Table: Crystallographic Data for Copper(II) Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Dichlorobis(N-(2H- researchgate.netresearchgate.netthiadiazolo[2,3-a]pyridine-2-ylidene)benzamide)copper(II) | C26H18Cl2CuN6O2S2 | Monoclinic | P21/n | 10.345(3) | 13.987(4) | 10.456(3) | 108.34(3) | 1435.9(7) | 2 |
| [Cu(L1)(phen)]·CH2Cl2 | C34H26Cl2CuN6O2 | Monoclinic | P21/n | 11.5691(16) | 11.0885(15) | 24.890(4) | 92.45(1) | 3166.2(8) | 4 |
Mechanistic Aspects of Coordination and Polymerization Reactions Involving Benzoyl-N-(2-pyridinyl)benzamide
The coordination of this compound derivatives to metal centers can be a prelude to more complex chemical transformations, including polymerization reactions. The ligand can play a crucial role in directing the stereochemistry and reactivity of the metal catalyst.
Research into nickel(II) complexes of N-(2-benzoylphenyl)benzamide has shown their potential as catalysts for ethylene (B1197577) polymerization. researchgate.net In these systems, the benzamide (B126) ligand coordinates to the nickel center, and upon activation with a co-catalyst like tris(pentafluorophenyl)borane, can initiate the polymerization of ethylene to produce polyethylene. researchgate.net The mechanism involves the formation of a zwitterionic nickel complex where the borane (B79455) interacts with the carbonyl oxygen of the ligand. researchgate.net This interaction is believed to enhance the electrophilicity of the nickel center, making it more active towards ethylene insertion. The structure of the resulting polymer can be influenced by the specific ligand architecture and the reaction conditions.
Mechanistic Studies of Biological Activity of 2 Benzoyl N 2 Pyridinyl Benzamide in Vitro
In Vitro Cellular and Biochemical Activity Profiling
Anti-Parasitic Efficacy (e.g., against Trypanosoma brucei)
Direct studies on the anti-parasitic efficacy of 2-benzoyl-N-(2-pyridinyl)benzamide were not identified in the reviewed literature. However, the pyridyl benzamide (B126) scaffold has been identified as a novel and potent class of inhibitors against the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). acs.orgresearchgate.netdntb.gov.ua
A high-throughput screening of a large compound library against Trypanosoma brucei brucei identified the pyridyl benzamide class as a promising starting point for medicinal chemistry optimization. acs.orgresearchgate.net The initial hit compound, while modest in potency with a half-maximal inhibitory concentration (IC50) of 12 μM, was structurally simple and attractive for further development. researchgate.net Subsequent optimization led to the synthesis of derivatives with significantly enhanced potency. For instance, compound 79 (structure not specified in the abstract) was found to have an IC50 of 0.045 μM against the human pathogenic strain Trypanosoma brucei rhodesiense. acs.orgresearchgate.net Notably, this compound demonstrated high selectivity, being over 4000 times less active against the mammalian L6 cell line, indicating a favorable therapeutic window. acs.orgresearchgate.net
Further studies on related N-(2-aminoethyl)-N-benzyloxyphenyl benzamides also revealed highly potent inhibitors of T. brucei. nih.gov One derivative in this series exhibited an exceptionally low half-maximal effective concentration (EC50) of 0.001 μM in vitro. nih.govresearchgate.net These findings underscore the potential of the benzamide scaffold in the development of novel trypanocidal agents.
Table 1: In Vitro Anti-trypanosomal Activity of Selected Benzamide Derivatives
| Compound | Target Organism | Activity Metric | Value (μM) | Selectivity vs. Mammalian Cells (Fold) | Reference |
|---|---|---|---|---|---|
| Initial Pyridyl Benzamide Hit | T. b. brucei | IC50 | 12 | - | researchgate.net |
| Derivative 79 | T. b. rhodesiense | IC50 | 0.045 | >4000 | acs.orgresearchgate.net |
| 2-Trifluoromethyl-pyridinoyl derivative 44 | T. brucei | EC50 | 0.59 | - | nih.gov |
Anti-Inflammatory Modulatory Effects and Prostaglandin (B15479496) E2 (PGE2) Inhibitory Properties
A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated significant anti-inflammatory activity, in some cases superior to the reference drug indomethacin. researchgate.netacs.org Several of these compounds were also potent inhibitors of PGE2 synthesis. researchgate.net For example, compounds 1e (N-(2,4-dibromophenyl) substituted) and 1h (N-(2-nitrophenyl) substituted) showed high inhibition of PGE2, with levels of 68.32 pg/mL and 54.15 pg/mL, respectively, compared to 530.13 pg/mL in the placebo group. researchgate.netacs.org This potent inhibition of a key inflammatory mediator suggests a mechanism for their anti-inflammatory effects. researchgate.net
Other related heterocyclic structures, such as benzimidazole (B57391) derivatives, have been developed as highly potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of PGE2 during inflammation. acs.org Similarly, various pyridine-containing compounds have been reported to possess anti-inflammatory activities, often linked to the inhibition of cyclooxygenase (COX) enzymes. acs.orgresearchgate.net
Table 2: Anti-Inflammatory and PGE2 Inhibitory Activity of Selected Benzamide Derivatives
| Compound | Anti-Inflammatory Activity (% Inhibition of Edema) | PGE2 Level (pg/mL) | Reference |
|---|---|---|---|
| Indomethacin (Reference) | 22.43% | 96.13 | researchgate.netacs.org |
| 1e (N-(2,4-dibromophenyl) derivative) | >60% | 68.32 | researchgate.netacs.org |
| 1h (N-(2-nitrophenyl) derivative) | >60% | 54.15 | researchgate.netacs.org |
Investigation of Antioxidant Properties
While there is no specific data on the antioxidant properties of this compound, the broader families of benzamide and pyridine (B92270) derivatives have been investigated for their ability to scavenge free radicals. nih.govchemmethod.comnih.gov
One study on novel imidazo[1,2-a]pyridine (B132010) (ImP) hybrids, which contain a benzamide linkage, evaluated their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. chemmethod.com The results showed a dose-dependent antioxidant effect. Compound HB7 , which incorporates sulfonamide, amide, oxazole, and imidazopyridine moieties, was particularly effective, achieving 83% inhibition at a concentration of 100 μg/mL. chemmethod.com Another study on spiro pyrrolo[3,4-d]pyrimidine derivatives found that compound 11 exhibited strong antioxidant activity with an IC50 value of 33.0 μg/mL, compared to ascorbic acid (IC50 of 4.08 μg/mL). nih.gov These studies indicate that the inclusion of specific heterocyclic systems and functional groups on a benzamide framework can confer significant antioxidant capacity. nih.govchemmethod.com
Table 3: In Vitro Antioxidant Activity of Selected Heterocyclic Benzamide Derivatives
| Compound | Assay | Concentration | % Inhibition | IC50 (μg/mL) | Reference |
|---|---|---|---|---|---|
| Ascorbic Acid (Standard) | DPPH | - | 97% | 4.08 | nih.gov |
| HB7 (ImP Hybrid) | DPPH | 100 μg/mL | 83% | - | chemmethod.com |
| Compound 11 (Spiro derivative) | DPPH | - | 86.1% | 33.0 | nih.gov |
| Compound 6 (Spiro derivative) | DPPH | - | 74.4% | 94.04 | nih.gov |
Assessment of Anti-Biofilm Properties
Direct assessment of the anti-biofilm properties of this compound has not been reported. However, recent studies have focused on N-(2- and 3-pyridinyl)benzamide derivatives as inhibitors of quorum sensing (QS) in Pseudomonas aeruginosa, a key mechanism for biofilm formation. researchgate.net
By targeting and obstructing the cell-to-cell communication systems that regulate biofilm development, these compounds act as innovative anti-biofilm agents without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. researchgate.net In one study, N-(pyridin-2/3-yl)alkanamide derivatives were synthesized and evaluated for QS inhibition. The most active compounds, 3k , 4a , and 4c , produced significant inhibition zones of 11.66 mm, 14.66 mm, and 10.66 mm, respectively. researchid.co Another study identified compound 5d from a series of N-(2- and 3-pyridinyl)benzamide derivatives as having the best anti-QS activity, with an inhibition zone of 4.96 mm. researchgate.net
Related N-acyl thiourea (B124793) derivatives have also been shown to possess anti-biofilm activity, with minimum biofilm inhibitory concentration (MBIC) values against E. coli as low as 625 µg/mL for some compounds. mdpi.com
Table 4: Anti-Quorum Sensing Activity of Selected N-pyridinyl Benzamide Derivatives
| Compound | Assay | Result (Inhibition Zone) | Reference |
|---|---|---|---|
| 5d | Anti-QS Zone | 4.96 mm | researchgate.net |
| 3k | Anti-QS Zone | 11.66 mm | researchid.co |
| 4a | Anti-QS Zone | 14.66 mm | researchid.co |
| 4c | Anti-QS Zone | 10.66 mm | researchid.co |
Structure-Activity Relationship (SAR) Investigations in Biological Systems for this compound Derivatives
Structure-activity relationship (SAR) studies on various pyridyl benzamide derivatives have provided valuable insights into the structural features required for their biological activities. acs.orgucla.eduacs.org
For Anti-Parasitic Activity: In the development of pyridyl benzamides as inhibitors of Trypanosoma brucei, SAR studies revealed key determinants for potency. acs.org It was found that substitutions at specific positions on the core structure could either block metabolism or modulate solubility, both critical factors for drug efficacy. acs.orgresearchgate.net In a series of N-(2-aminoethyl)-N-phenyl benzamides, modifications to the benzoyl moiety were explored. It was observed that among mono-substituted isomers, 2-substituted (ortho) benzoyl derivatives were generally the most active. For example, the 2-chloro derivative was significantly more potent than the 3-chloro or 4-chloro analogues. nih.gov Introducing a 2-trifluoromethyl group on the benzoyl ring or replacing the benzoyl ring with a 2-trifluoromethyl-pyridinoyl moiety also resulted in compounds with high potency against T. brucei. nih.gov
For Anti-Inflammatory Activity: SAR analysis of N-phenylcarbamothioylbenzamides showed that the nature and position of substituents on the N-phenyl ring were crucial for anti-inflammatory and PGE2 inhibitory effects. Halogenated derivatives, particularly those with di-substitution like the N-(2,4-dibromophenyl) group, exhibited very high activity. researchgate.netacs.org This suggests that electron-withdrawing and lipophilic characteristics on the terminal phenyl ring enhance potency.
For Antitubercular Activity: Although a different therapeutic area, extensive SAR has been performed on benzamides as inhibitors of Mycobacterium tuberculosis. In one series, replacing a metabolically unstable morpholine (B109124) group at the C-5 position of the benzamide core with smaller groups like thiophene (B33073) or methyl led to potent analogues with high selectivity and improved metabolic stability. acs.org Exploration of the amide linker itself showed that N-methylation or inversion of the amide could be important for activity in different scaffolds. ucla.edu
For Anti-Biofilm/Quorum Sensing Inhibition: In the design of N-(pyridin-2/3-yl)alkanamide derivatives as QS inhibitors, the length and nature of the alkanamide chain, as well as substitutions on the benzamide portion, were critical. Molecular docking studies suggested that these derivatives could effectively bind to the LasR protein of P. aeruginosa, a key regulator of quorum sensing, with binding affinities ranging from -7.1 to -9.3 kcal/mol. researchid.co
Research Outlook and Emerging Avenues for 2 Benzoyl N 2 Pyridinyl Benzamide Studies
Design Principles for Novel Benzoyl-N-(2-pyridinyl)benzamide Derivatives with Tuned Activity
The design of new benzoyl-N-(2-pyridinyl)benzamide derivatives is a methodical process, guided by established structure-activity relationships (SAR) to fine-tune their biological effects. nih.govmdpi.com A key strategy involves modifying the core structure at specific positions to enhance desired activities, such as anti-inflammatory, antifungal, or anticancer properties. ijsrst.com
A primary focus of derivatization is the substitution on both the benzoyl and pyridinyl rings. The introduction of various functional groups can significantly impact the molecule's potency and selectivity. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a medicinal chemistry approach involving the opening of a central quinoline (B57606) skeleton and scaffold hopping led to a series of novel 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives. nih.gov One derivative, compound 25a, demonstrated high potency against FGFR1/2 and VEGFR2. nih.gov
Furthermore, the length and nature of any linker chain between the core benzamide (B126) structure and other chemical moieties are critical. Studies on benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors have shown that altering the chain length linked to the pyridine (B92270) ring can significantly affect potency, suggesting steric limitations within the receptor's binding pocket. nih.gov
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is another powerful design principle. This approach has been successfully employed in creating novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. nih.gov
The following table summarizes key structural modifications and their observed effects on the activity of benzoyl-N-(2-pyridinyl)benzamide derivatives:
| Compound/Derivative Class | Structural Modification | Observed Effect on Activity | Reference |
| 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives | Opening of central quinoline skeleton, scaffold hopping | High potency against FGFR1/2 and VEGFR2 | nih.gov |
| Benzamide analogs of nicotinic receptor modulators | Increasing chain length on pyridine ring | Decreased potency | nih.gov |
| 2-pyridone derivatives | Bioisosteric replacement | Inhibition of HBV DNA replication | nih.gov |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Medicinal chemistry optimization | Nanomolar USP1/UAF1 inhibitory potency | nih.gov |
Application of Advanced Spectroscopic and Structural Methodologies for Complex Systems
The comprehensive characterization of 2-benzoyl-N-(2-pyridinyl)benzamide and its derivatives relies on a suite of advanced spectroscopic and structural techniques. These methods provide critical insights into the molecular geometry, electronic structure, and intermolecular interactions that govern the compound's behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H and 13C NMR, is indispensable for elucidating the structure of these compounds in solution. nih.govnih.govresearchgate.net Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are employed to make unambiguous assignments of all proton and carbon signals, which is crucial for confirming the successful synthesis of complex derivatives. researchgate.net
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretching vibrations of the amide and imide groups. nih.govnih.govresearchgate.net
Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) offers precise mass measurements, further validating the elemental composition of the molecules. researchgate.net
The table below highlights the application of these techniques in the study of specific benzoyl-N-(2-pyridinyl)benzamide derivatives:
| Compound | Analytical Technique(s) | Key Findings | Reference |
| N-(2-Pyridylcarbonyl)benzamide | X-ray Crystallography | Twisted conformation, intramolecular N—H⋯N hydrogen bond | iucr.org |
| 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide | X-ray Crystallography, 1H & 13C NMR, IR | Detailed bond lengths and angles, confirmation of structure in solution | nih.gov |
| 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide | X-ray Crystallography, 1H & 13C NMR, IR | Disordered 3-fluorobenzene ring, absence of classical hydrogen bonds | nih.gov |
| N-(α-chlorobenzyl)-N-pyrid-2-yl benzamides | 1D & 2D NMR (COSY, HMQC, HMBC), HRMS | Complete structural assignment and confirmation | researchgate.net |
Future Directions in Computational Predictions for Compound Design and Mechanistic Elucidation
Computational chemistry is poised to play an increasingly vital role in the design and understanding of this compound derivatives. These in silico methods offer a powerful complement to experimental work, enabling the prediction of molecular properties and the elucidation of reaction mechanisms.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, geometry, and vibrational frequencies of these molecules. researchgate.netresearchgate.netnih.gov DFT calculations can help to understand intramolecular hydrogen bonding and predict the stability of different conformers. researchgate.net For instance, DFT studies have been used to analyze the electronic properties and intramolecular hydrogen bonds of methyl-substituted N-benzoyl-N'-(2-pyridyl)thiourea. researchgate.net
Molecular docking simulations are instrumental in predicting the binding modes of these compounds with their biological targets. researchgate.netresearchgate.nettjnpr.org This technique allows researchers to visualize and analyze the interactions between the ligand and the active site of a protein, guiding the design of more potent inhibitors. researchgate.net Docking studies have been employed to investigate the binding of benzamide derivatives to enzymes like tyrosinase and matrix metalloproteinases. researchgate.netresearchgate.net
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of these molecules and their complexes with biological macromolecules over time. researchgate.netnih.gov MD simulations can assess the stability of ligand-protein interactions and help to refine the binding poses obtained from molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. While not explicitly detailed in the provided context for this specific compound, the development of QSAR models represents a logical future step in systematically designing new derivatives with enhanced properties.
The integration of these computational approaches will accelerate the discovery and optimization of novel this compound derivatives for various applications. The synergy between computational predictions and experimental validation will undoubtedly be a hallmark of future research in this area.
The following table outlines the application and potential of various computational methods in the study of benzoyl-N-(2-pyridinyl)benzamide and related compounds:
| Computational Method | Application | Potential Future Directions | Reference |
| Density Functional Theory (DFT) | Investigating electronic structure, geometry, and vibrational frequencies. Analyzing intramolecular interactions. | Predicting reaction pathways and transition states for synthesis optimization. Calculating spectroscopic properties for comparison with experimental data. | researchgate.netresearchgate.netnih.gov |
| Molecular Docking | Predicting binding modes with biological targets. Guiding the design of potent inhibitors. | Virtual screening of large compound libraries. Identifying novel biological targets. | researchgate.netresearchgate.nettjnpr.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. Refining binding poses. | Simulating the effects of mutations on binding affinity. Investigating allosteric modulation mechanisms. | researchgate.netnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
